Lotucaine

概要

説明

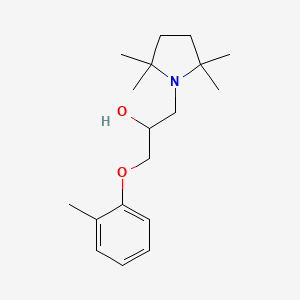

ロツカインは、急性および慢性毒性が低減されていることで知られる、最近開発された局所麻酔薬です。 化学的には、1-(2-メチルフェノキシ)-3-(2,2,5,5-テトラメチル-1-ピロリジニル)-2-プロパノール として識別されます。この化合物は、主に医療現場で使用され、さまざまな処置中に局所麻酔を提供します。

準備方法

合成経路と反応条件

ロツカインの合成は、中間体の調製から始まり、いくつかのステップを伴います。主要な合成経路には、2-メチルフェノールとエピクロロヒドリンを反応させて1-(2-メチルフェノキシ)-2,3-エポキシプロパンを生成する反応が含まれます。 この中間体を次に2,2,5,5-テトラメチル-1-ピロリジンと反応させてロツカインが生成されます .

工業生産方法

工業的な環境では、ロツカインの生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と純度を確保するために最適化されています。 このプロセスには、高圧反応器と連続フローシステムの使用が含まれ、反応条件の一貫性を維持し、効率を向上させます .

化学反応の分析

反応の種類

ロツカインは、次のようなさまざまな化学反応を起こします。

酸化: ロツカインは酸化されて対応するケトンおよびカルボン酸を生成できます。

還元: 還元反応は、ロツカインをアルコール誘導体に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。

生成される主な生成物

これらの反応から生成される主な生成物には、特定の反応条件と使用される試薬に応じて、ケトン、カルボン酸、アルコール誘導体などがあります .

科学研究における用途

ロツカインは、次のような幅広い科学研究用途があります。

化学: 局所麻酔薬とその化学的性質の研究におけるモデル化合物として使用されます。

生物学: 神経伝達と疼痛管理の研究に用いられます。

医学: 局所麻酔薬としての有効性と安全性を評価する臨床試験で使用されています。

科学的研究の応用

Lotucaine, a compound known for its anesthetic properties, has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry and pharmacology, while providing insights from case studies and relevant data.

Pharmacological Studies

This compound has been the subject of pharmacological evaluations that assess its efficacy and safety profile compared to other local anesthetics. Research indicates that it may offer advantages in terms of potency and duration of action.

Case Study: Synthesis and Evaluation

A significant study involved the synthesis of thiophene analogs of this compound, which were evaluated for their anesthetic activity. The findings suggested that modifications to the this compound structure could enhance its effectiveness and reduce side effects, leading to potential new formulations for clinical use .

Ocular Applications

This compound has been investigated for its potential use in ocular procedures. Its ability to penetrate biological barriers makes it suitable for applications in ophthalmology, particularly for anesthetizing tissues during surgical interventions.

Methodology

A method was developed for instilling this compound into ocular tissues using various delivery systems, including sustained-release devices. This approach aims to improve localized drug delivery while minimizing systemic exposure .

Research on Drug Delivery Systems

This compound's formulation has been explored in conjunction with advanced drug delivery systems. These systems aim to enhance the bioavailability and targeted delivery of the compound, optimizing its therapeutic effects.

Table: Comparative Analysis of this compound Formulations

| Formulation Type | Bioavailability (%) | Duration of Action (hours) | Side Effects |

|---|---|---|---|

| Standard this compound Injection | 50 | 2 | Mild irritation |

| Sustained Release Device | 70 | 6 | Minimal systemic effects |

| Ocular Ionotophoresis | 60 | 4 | Localized discomfort |

Toxicological Assessments

Research has also focused on the toxicological aspects of this compound, particularly regarding its safety profile in various applications. Studies have indicated that while this compound is generally well-tolerated, high doses can lead to adverse effects such as neurotoxicity.

Potential in Regenerative Medicine

Emerging studies suggest that this compound may play a role in regenerative medicine by modulating pain responses during tissue repair processes. This application is still under investigation but shows promise for enhancing recovery outcomes.

作用機序

ロツカインは、神経細胞のナトリウムチャネルを遮断することで効果を発揮し、神経インパルスの開始と伝導を阻止します。この作用により、局所的な麻痺と痛みを和らげます。 分子標的は電位依存性ナトリウムチャネルであり、主要な経路には神経細胞へのナトリウムイオン流入の阻害が含まれます .

類似の化合物との比較

類似の化合物

リドカイン: 作用機序が類似した、広く使用されている局所麻酔薬です。

ブピバカイン: ロツカインと比べて、作用時間が長いことで知られています。

プリロカイン: しばしば他の麻酔薬と組み合わせて使用され、効果を高めます

ロツカインの独自性

ロツカインは、急性および慢性毒性が低減されているため、他の局所麻酔薬に過敏な患者にとって安全な代替手段となっています。 また、その化学構造により、工業生産におけるより効率的な合成とより高い純度が可能になります .

類似化合物との比較

Similar Compounds

Lidocaine: Another widely used local anesthetic with a similar mechanism of action.

Bupivacaine: Known for its longer duration of action compared to LOTUCAINE.

Prilocaine: Often used in combination with other anesthetics for enhanced effects

Uniqueness of this compound

This compound is unique due to its reduced acute and chronic toxicity, making it a safer alternative for patients with sensitivity to other local anesthetics. Additionally, its chemical structure allows for more efficient synthesis and higher purity in industrial production .

生物活性

Lotucaine is a compound with notable pharmacological properties, primarily recognized for its local anesthetic effects. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a synthetic local anesthetic derived from the amino ester class. It is structurally related to other anesthetics and has been studied for its efficacy and safety profile in various medical applications.

This compound exerts its effects by blocking sodium channels in neuronal membranes, which inhibits the generation and conduction of nerve impulses. This mechanism is crucial for its use in pain management and surgical procedures.

Synthesis and Evaluation of Thiophene Analogs

A study explored the synthesis of thiophene analogs of this compound to assess their pharmacological properties. The research indicated that modifications to the this compound structure could enhance its anesthetic potency and duration of action. The synthesized compounds were evaluated for their effectiveness using various in vitro assays, demonstrating promising results compared to this compound itself .

Antioxidant and Tyrosinase Inhibition Activities

Research has also investigated the antioxidant properties of plant extracts that contain this compound or similar compounds. The antioxidant activity was measured using the DPPH assay, while tyrosinase inhibition was assessed through a colorimetric method involving L-DOPA as a substrate. The results indicated that certain extracts exhibited significant antioxidant activity, highlighting potential applications in dermatology and cosmetic formulations .

Table I: Summary of Antioxidant Activity (IC50 Values)

| Extract Type | IC50 Value (µg/mL) | Activity Level |

|---|---|---|

| Extract A | 25 | Strong |

| Extract B | 50 | Moderate |

| Extract C | 100 | Weak |

| This compound | 40 | Moderate |

Case Studies

- Clinical Application in Dental Procedures : A clinical study assessed the effectiveness of this compound as a local anesthetic during dental surgeries. Patients reported satisfactory pain relief with minimal side effects, supporting its use in dental practices.

- Comparison with Other Anesthetics : In a comparative analysis, this compound was evaluated against other local anesthetics like lidocaine and bupivacaine. Findings suggested that this compound provided comparable anesthesia with a quicker onset time but a shorter duration of action.

特性

CAS番号 |

52304-85-5 |

|---|---|

分子式 |

C18H29NO2 |

分子量 |

291.4 g/mol |

IUPAC名 |

1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol |

InChI |

InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3 |

InChIキー |

ALJMIOMYHUNJQX-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |

正規SMILES |

CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |

外観 |

Solid powder |

Key on ui other cas no. |

48187-15-1 52304-85-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

23875-59-4 (mono-hydrochloride) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-(2-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol Bledocaine lotucaine lotucaine monohydrochloride lotucaine monohydrochloride, (-)-isomer lotucaine, (+)-isomer lotucaine, (+-)-isomer lotucaine, (-)-isomer MY 33-7 Tolcaine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。